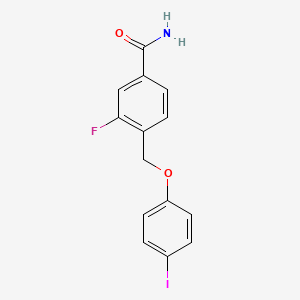

3-Fluoro-4-(4-iodophénoxymethyl)benzamide

Vue d'ensemble

Description

3-Fluoro-4-(4-iodophenoxymethyl)benzamide is a chemical compound with the CAS Number: 1284147-09-6 . It has a molecular weight of 371.15 and its IUPAC name is 3-fluoro-4-[(4-iodophenoxy)methyl]benzamide . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11FINO2/c15-13-7-9 (14 (17)18)1-2-10 (13)8-19-12-5-3-11 (16)4-6-12/h1-7H,8H2, (H2,17,18) . This code represents the molecular structure of the compound, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

This compound has a molecular weight of 371.15 . It is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique

Chimie Médicinale : Synthèse d'agents anticancéreux potentiels

En chimie médicinale, le 3-Fluoro-4-(4-iodophénoxymethyl)benzamide peut servir de précurseur dans la synthèse d'agents anticancéreux potentiels. Son groupement iode peut subir une fonctionnalisation supplémentaire par des réactions de couplage croisé, permettant la création de diverses molécules biologiquement actives qui pourraient inhiber la croissance des cellules cancéreuses .

Biochimie : Études d'inhibition enzymatique

Les biochimistes pourraient explorer l'utilisation de ce composé dans des études d'inhibition enzymatique. La spécificité structurale du This compound pourrait lui permettre de se lier sélectivement à certaines enzymes, modulant ainsi leur activité. Cela peut être particulièrement utile pour comprendre les voies métaboliques et identifier de nouvelles cibles médicamenteuses .

Pharmacologie : Systèmes d'administration de médicaments

En pharmacologie, la possibilité de modifier le composé pourrait le rendre adapté au développement de systèmes d'administration de médicaments ciblés. En attachant des ligands spécifiques au groupe iodophénoxymethyl, les chercheurs peuvent concevoir des molécules médicamenteuses qui s'accumulent sélectivement dans certains tissus ou organes, améliorant l'efficacité thérapeutique et réduisant les effets secondaires .

Synthèse organique : Bloc de construction pour les molécules complexes

Les chimistes organiciens peuvent utiliser le This compound comme bloc de construction pour la synthèse de molécules organiques complexes. Ses sites réactifs sont adaptés à diverses transformations organiques, fournissant un matériau de départ polyvalent pour la construction de structures plus grandes et plus complexes .

Science des matériaux : Précurseur de matériaux fonctionnels

Dans le domaine de la science des matériaux, ce composé pourrait être utilisé comme précurseur pour la création de matériaux fonctionnels. Sa structure moléculaire permet l'introduction de groupes fonctionnels supplémentaires, qui peuvent conférer des propriétés souhaitables telles que la conductivité ou la fluorescence aux matériaux résultants .

Chimie analytique : Étalon chromatographique

Les chimistes analytiques pourraient utiliser le This compound comme étalon chromatographique. En raison de sa signature chimique unique, il peut servir de composé de référence en chromatographie liquide haute performance (CLHP) ou en chromatographie gazeuse (CG) pour calibrer les instruments et assurer la mesure précise des analytes .

Propriétés

IUPAC Name |

3-fluoro-4-[(4-iodophenoxy)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FINO2/c15-13-7-9(14(17)18)1-2-10(13)8-19-12-5-3-11(16)4-6-12/h1-7H,8H2,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGHHIZECOKQND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=C(C=C(C=C2)C(=O)N)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

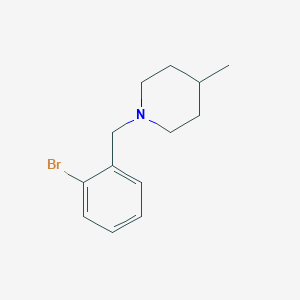

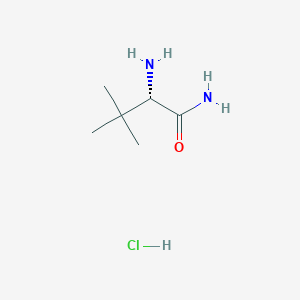

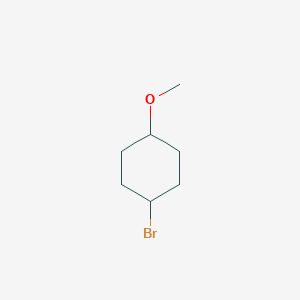

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1526406.png)

![1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1526409.png)

![N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B1526411.png)

![4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one](/img/structure/B1526414.png)